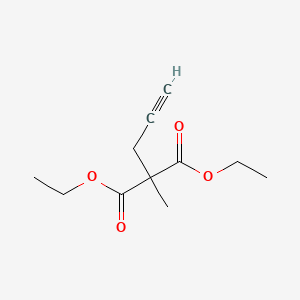
Diethyl 2-methyl-2-propargyl-malonate
Cat. No. B8590468
M. Wt: 212.24 g/mol
InChI Key: BAFKITGIBLTYMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04724236
Procedure details


At 35° to 40° to C., with stirring, 174 g (1.0 ml) of diethyl methylmalonate are added dropwise to an alkoxide solution (prepared from 23 g of sodium and 800 ml of absolute ethanol), the mixture is stirred for a further hour and then at 45° C. 130.8 g (1.1 mol) of propargyl bromide are added dropwise. The mixture is refluxed for a further 2 hours. After cooling the precipitated sodium bromide is separated by suction filtering and the filtrate is substantially evaporated in vacuo. The residue is stirred into ice water and the aqueous solution is extracted several times with ether. The combined organic phases are dried and evaporated to dryness in vacuo. The resulting oil is used in the next stage without any further purification.

[Compound]
Name
alkoxide
Quantity
800 mL
Type
solvent
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH:2]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[CH2:13](Br)[C:14]#[CH:15].[Br-].[Na+]>>[CH3:1][C:2]([CH2:15][C:14]#[CH:13])([C:3]([O:5][CH2:6][CH3:7])=[O:4])[C:8]([O:10][CH2:11][CH3:12])=[O:9] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(=O)OCC)C(=O)OCC
|
[Compound]
|
Name
|
alkoxide
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
130.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C#C)Br
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].[Na+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
, with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
At 35° to 40°
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred for a further hour
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 45° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is refluxed for a further 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is separated by suction
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtering
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate is substantially evaporated in vacuo
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The residue is stirred into ice water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous solution is extracted several times with ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined organic phases are dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting oil is used in the next stage without any further purification
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC(C(=O)OCC)(C(=O)OCC)CC#C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
